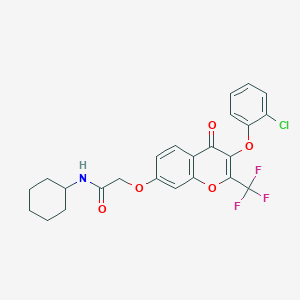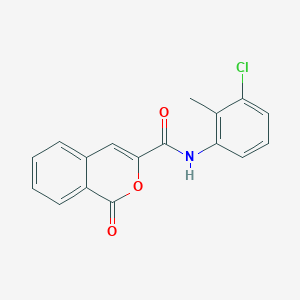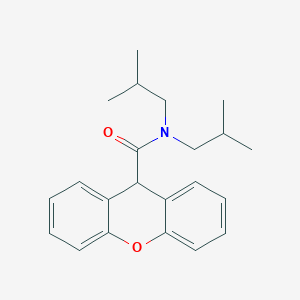![molecular formula C20H16BrN3O4S B11595774 (6Z)-6-(4-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11595774.png)
(6Z)-6-(4-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6Z)-6-(4-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one” is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a thiazolo-triazolone scaffold, which combines a thiazole ring and a triazole ring.
- The substituents on this core include:
- A 4-bromobenzylidene group (attached to one end of the thiazole ring).
- A 3-(3,4,5-trimethoxyphenyl) group (attached to the other end of the thiazole ring).
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors under specific conditions. Unfortunately, detailed literature references are scarce, but further research could reveal more specifics.
Industrial Production: As of now, there is no widely established industrial production method for this compound
Análisis De Reacciones Químicas
Reactivity: The compound likely undergoes various chemical reactions due to its functional groups. These reactions may include:
Oxidation: The phenolic methoxy groups are susceptible to oxidation.
Reduction: The triazole ring could be reduced under specific conditions.
Substitution: The bromobenzylidene group may participate in substitution reactions.
Oxidation: Common oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the bromine atom.
Major Products: The specific products formed during these reactions would depend on reaction conditions and regioselectivity. Further experimental studies are needed to elucidate these details.
Aplicaciones Científicas De Investigación
Chemistry:
Medicinal Chemistry: Researchers may explore derivatives of this compound for potential drug development.
Materials Science: Its unique structure could inspire novel materials.
Anticancer Properties: Thiazole-containing compounds often exhibit anticancer activity. Researchers might investigate this compound’s potential in cancer therapy.
Neuroscience: The trimethoxyphenyl moiety could interact with neuronal receptors.
Dyes and Pigments: The chromophoric properties of the compound may find applications in dyes and pigments.
Agrochemicals: Exploration of its pesticidal properties.
Mecanismo De Acción
The exact mechanism remains speculative due to limited data. potential molecular targets could involve protein kinases, receptors, or enzymes. Further studies are crucial to unravel its precise mode of action.
Comparación Con Compuestos Similares
While direct analogs are scarce, we can compare it to related heterocyclic compounds. For instance:
Thiazoles: Similar in structure but lack the triazole ring.
Triazolones: Lack the thiazole ring.
Benzylidene Derivatives: Explore compounds with similar benzylidene moieties.
: Example structure: PubChem : Thiazole ring: Wikipedia : Triazole ring: Wikipedia : Bromobenzylidene: PubChem : Trimethoxyphenyl: PubChem
Propiedades
Fórmula molecular |
C20H16BrN3O4S |
|---|---|
Peso molecular |
474.3 g/mol |
Nombre IUPAC |
(6Z)-6-[(4-bromophenyl)methylidene]-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C20H16BrN3O4S/c1-26-14-9-12(10-15(27-2)17(14)28-3)18-22-23-20-24(18)19(25)16(29-20)8-11-4-6-13(21)7-5-11/h4-10H,1-3H3/b16-8- |
Clave InChI |
AUYXPNPYVMJKNS-PXNMLYILSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=O)/C(=C/C4=CC=C(C=C4)Br)/S3 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=O)C(=CC4=CC=C(C=C4)Br)S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11595693.png)
![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11595694.png)
![1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-[(6-ethoxy-1,3-benzothiazol-2-YL)sulfanyl]-2-phenyl-1-ethanone](/img/structure/B11595705.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11595711.png)
![(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11595717.png)

![5-(4-Benzylpiperidin-1-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11595725.png)

![(5E)-3-(3-chlorophenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11595744.png)
![9-bromo-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11595752.png)
![4-(11,11-Dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a][4,7]phenanthrolin-8-yl)-2-methoxyphenyl 3-(4-methylphenoxy)propanoate](/img/structure/B11595758.png)
![5-(4-Bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11595762.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11595767.png)

